2-Ethyl-3,5-dimethylpyrazine is an organic compound belonging to the alkylpyrazine class. [, , ] It is a flavoring agent known for its potent, characteristic roasted, nutty, and earthy aroma, often associated with foods like potato chips, chocolate, coffee, and roasted nuts. [, , , , , , , , ] It is commonly found in various natural sources like roasted foods and beverages, as well as in insects. [, , , , , ] Scientific research focuses on its role as a flavor and aroma compound, its synthesis, its presence in various food matrices, and its potential applications in pest control.
Related Compounds
2-Ethyl-3,6-dimethylpyrazine
Compound Description: 2-Ethyl-3,6-dimethylpyrazine is an isomer of 2-Ethyl-3,5-dimethylpyrazine, sharing the same molecular formula but differing in the arrangement of the methyl and ethyl substituents on the pyrazine ring. This subtle structural difference significantly impacts its aroma properties. While both isomers possess nutty and earthy aromas, 2-Ethyl-3,6-dimethylpyrazine exhibits a significantly higher odor threshold, meaning it requires a higher concentration to be detected by the human nose []. This makes 2-Ethyl-3,5-dimethylpyrazine a more potent odorant compared to its isomer.
Relevance: The distinct odor thresholds and sensory perceptions of 2-Ethyl-3,5-dimethylpyrazine and 2-Ethyl-3,6-dimethylpyrazine highlight the critical role of structural isomerism in influencing the aroma profile of food and beverages. Their presence in roasted green tea and other foods underscores the importance of understanding the formation and sensory impact of these compounds during food processing. [] (https://www.semanticscholar.org/paper/4000e9506e93e39fffc4a1bc249a3ec2b19744e7)
2,3-Diethyl-5-methylpyrazine
Compound Description: 2,3-Diethyl-5-methylpyrazine, another alkylpyrazine, is characterized by its potent, earthy, and roasted aroma, often described as "potato chip-like." [] Like 2-Ethyl-3,5-dimethylpyrazine, it is frequently found in various roasted foods, including coffee, nuts, and chocolate. Its intense aroma and low odor threshold make it a significant contributor to the overall sensory profile of these foods.
Relevance: Both 2,3-Diethyl-5-methylpyrazine and 2-Ethyl-3,5-dimethylpyrazine are important contributors to the aroma of roasted foods, including roasted green tea. Their co-occurrence and similar aroma profiles highlight their significance in shaping the desired sensory attributes of these products. [, ] (https://www.semanticscholar.org/paper/e6ad473f13638746d4b9f1e6bab5789b93cf6c5e) (https://www.semanticscholar.org/paper/b2f30cff8c50e406c4cf5224b6661a77f121dc65)
2-Acetyl-1-pyrroline
Relevance: The co-occurrence of 2-Acetyl-1-pyrroline and 2-Ethyl-3,5-dimethylpyrazine in roasted green tea and other roasted products highlights the complex interplay of various aroma compounds in shaping the overall sensory profile of these foods. Their distinct yet complementary aromas contribute to the characteristic roasted notes appreciated by consumers. [, ] (https://www.semanticscholar.org/paper/6f00bf2c075344f20fe489177050cc5d336a49d1) (https://www.semanticscholar.org/paper/92916987846158538a3826f58db4d79f347d3552)
Methional
Relevance: Methional and 2-Ethyl-3,5-dimethylpyrazine often co-occur in foods subjected to roasting or high-heat cooking, including roasted green tea. While they possess distinct aroma profiles, their combined presence contributes to the complex and desirable aroma characteristics of these foods. [, ] (https://www.semanticscholar.org/paper/ca3754f16db5017337bcf365cf237939fac6f53f) (https://www.semanticscholar.org/paper/60b3de307abaa0e79e42305f2ecb706f51d74fa7)
3-Methylbutanal
Relevance: 3-Methylbutanal and 2-Ethyl-3,5-dimethylpyrazine are frequently encountered together in roasted green tea and other roasted food products. Their distinct yet complementary aromas contribute to the overall complexity of the roasted flavor profile. [, ] (https://www.semanticscholar.org/paper/1aec373899b66789f70d0551dfd388ba87754a8d) (https://www.semanticscholar.org/paper/b2f30cff8c50e406c4cf5224b6661a77f121dc65)
Synthesis Analysis
The synthesis of 2-ethyl-3,5-dimethylpyrazine can be achieved through several methods:
Chemoenzymatic Synthesis: This method utilizes enzymes to catalyze the formation of the compound from L-threonine. The process involves a condensation reaction where two molecules of aminoacetone and one molecule of acetaldehyde are combined. The enzymes involved include L-threonine 3-dehydrogenase and CoA ligase, which facilitate the conversion of L-threonine into the necessary precursors. The yield can reach up to 20.2% under optimized conditions.
Chemical Synthesis: A more traditional approach involves reacting 2-chloro-3,5-dimethylpyrazine with ethylmagnesium bromide in an inert atmosphere. The reaction takes place in N-methyl-2-pyrrolidone at low temperatures (0 °C) and is followed by workup procedures including extraction with ethyl acetate and purification via flash chromatography. This method yields approximately 32.7% of the desired product.
Alternative Synthetic Routes: Other methods have been documented that involve various reagents such as concentrated sulfuric acid and hydrogen peroxide alongside propionic aldehyde under controlled temperatures (50–60 °C). This method emphasizes reaction time and pH adjustments to optimize yield and purity.
Chemical Reactions Analysis
As a pyrazine derivative, 2-ethyl-3,5-dimethylpyrazine participates in various chemical reactions typical of nitrogen-containing heterocycles:
Electrophilic Substitution Reactions: The presence of nitrogen atoms in the pyrazine ring can facilitate electrophilic substitutions at carbon sites.
Condensation Reactions: It can react with carbonyl compounds to form larger heterocyclic frameworks or other derivatives.
Degradation Pathways: Under certain conditions, it may undergo degradation reactions leading to simpler nitrogenous compounds or other byproducts.
These reactions are influenced by factors such as temperature, solvent choice, and the presence of catalysts.
Mechanism of Action
The mechanism by which 2-ethyl-3,5-dimethylpyrazine exerts its effects—especially in biological contexts—primarily involves its role as an olfactory stimulus:
Signal Transduction: In studies involving ants (Solenopsis invicta), this compound elicited significant electroantennogram responses indicating its role as an alarm pheromone. The dose-dependent response suggests that higher concentrations lead to increased alarm behavior among ant workers.
Behavioral Responses: The compound's ability to trigger alarm responses indicates its effectiveness in communication among social insects, likely through specific receptor interactions that initiate signaling cascades within the antennal lobes.
Physical and Chemical Properties Analysis
The physical properties of 2-ethyl-3,5-dimethylpyrazine include:
Appearance: Colorless to light yellow clear liquid.
Boiling Point: Approximately 181 C.
Purity: Minimum purity of 98% (total isomers) as determined by gas chromatography.
Chemical properties include:
Solubility: It is soluble in organic solvents such as ethanol and ether but less so in water due to its hydrophobic nature.
These properties make it suitable for applications in flavoring agents where stability under heat is crucial.
Applications
2-Ethyl-3,5-dimethylpyrazine finds various applications across different fields:
Flavoring Agent: Widely used in food products to impart nutty or roasted flavors.
Fragrance Industry: Employed in perfumes and scented products due to its pleasant aroma.
Biological Research: Its role as an alarm pheromone makes it significant in studies related to insect behavior and communication.
Synthetic Chemistry: Utilized as a building block for synthesizing more complex organic molecules in research settings.
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